molecular formula C24H23NO4S2 B2830533 methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 941978-69-4

methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B2830533
CAS No.: 941978-69-4
M. Wt: 453.57
InChI Key: NQAVIYQGMAYSPJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a sulfonyl group, and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonyl group and the dihydropyridine moiety. Common reagents used in these reactions include sulfur-containing compounds, aromatic aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate
  • Methyl 4-(4-chlorophenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate

Uniqueness

Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S2/c1-17-8-10-20(11-9-17)21-16-30-22(24(26)29-2)23(21)31(27,28)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAVIYQGMAYSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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